Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a heterocyclic organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl and ester functional groups in its structure makes it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of 2,4,6-trimethylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-4,6-dimethylpyrimidine-5-carboxylate.
Reduction: Formation of 2-hydroxy-4,6-dimethylpyrimidine-5-methanol.
Substitution: Formation of halogenated derivatives of the pyrimidine ring.
Scientific Research Applications
Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a probe for studying enzyme-substrate interactions and nucleic acid chemistry.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyl and ester groups facilitate binding to active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can intercalate into nucleic acid structures, disrupting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,6-dimethylpyrimidine: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 2-hydroxy-4,6-diphenylpyrimidine-5-carboxylate: Contains phenyl groups, which may enhance its interaction with hydrophobic targets but reduce its solubility in water.
Uniqueness
Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is unique due to its balanced combination of functional groups, which provide both hydrophilic and hydrophobic properties. This balance makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h4H2,1-3H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWOQDPSBKFTPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455013 | |
Record name | ETHYL 2-HYDROXY-4,6-DIMETHYLPYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168130-75-4 | |
Record name | ETHYL 2-HYDROXY-4,6-DIMETHYLPYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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